molecular formula C7H4OS2 B13878582 Thieno[2,3-b]thiopyran-4-one

Thieno[2,3-b]thiopyran-4-one

Cat. No.: B13878582
M. Wt: 168.2 g/mol
InChI Key: YWXLQNUECHMKQO-UHFFFAOYSA-N
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Description

Thieno[2,3-b]thiopyran-4-one is a fused bicyclic heterocyclic compound comprising a thiophene ring fused to a thiopyran (sulfur-containing pyran) ring system with a ketone group at the 4-position. Its structure is characterized by two sulfur atoms in the fused ring system, distinguishing it from other thieno-fused compounds (e.g., pyridines or pyrimidines). The compound has garnered attention as a precursor in pharmaceutical synthesis, particularly for drugs like Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma .

Synthesis: this compound derivatives are typically synthesized via cyclocondensation reactions. For example, 5,6-dihydro-6-methylthis compound, a key intermediate for Dorzolamide, is prepared by refluxing substituted thieno-thiopyran precursors with sodium alkoxide and dialkyl oxalates in polar solvents .

Applications:
The compound’s sulfur-rich scaffold enhances its ability to interact with biological targets, particularly enzymes requiring metal coordination (e.g., carbonic anhydrase). Its derivatives are explored for anti-inflammatory and antimicrobial activities, though its primary application remains in drug intermediates .

Properties

Molecular Formula

C7H4OS2

Molecular Weight

168.2 g/mol

IUPAC Name

thieno[2,3-b]thiopyran-4-one

InChI

InChI=1S/C7H4OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H

InChI Key

YWXLQNUECHMKQO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[2,3-b]thiopyran-4-one can be synthesized through several methods. One common approach involves the palladium-catalyzed cyclization of 1,6-disubstituted group-4-(1,3-dithiolan-2-ylidene)-1-en-5-yn-3-one . This method provides a straightforward route to construct the this compound core structure.

Another method involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . This reaction produces 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which can be further hydrolyzed and decarboxylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]thiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted this compound derivatives .

Mechanism of Action

The mechanism of action of thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Thieno[2,3-b]thiopyran-4-one shares structural and functional similarities with other thieno-fused heterocycles. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:

Structural and Functional Comparison
Compound Core Structure Key Features
This compound Thiopyran + thiophene Two sulfur atoms; ketone at C4; moderate solubility, often requiring prodrug modifications .
Thieno[2,3-d]pyrimidin-4-one Pyrimidine + thiophene Nitrogen-rich pyrimidine ring; low solubility; substituents at C2/C3 enhance anticancer activity .
Thieno[2,3-b]pyridine Pyridine + thiophene Nitrogen atom in pyridine ring; ester/carbonate groups improve solubility and cytotoxicity .
Thieno[2,3-b]thiophene Thiophene + thiophene All-sulfur fused rings; symmetrical bis-heterocycles with materials science applications .

Key Findings :

  • Solubility: Thieno[2,3-b]pyridines exhibit poor intrinsic solubility but show marked improvement with ester/carbonate prodrug modifications, enhancing cellular uptake . In contrast, Thieno[2,3-d]pyrimidin-4-ones require structural optimization (e.g., hydrophilic substituents) to address low solubility .
  • Cytotoxicity: Thieno[2,3-d]pyrimidin-4-ones demonstrate potent activity against colon and breast cancer cells (IC50 < 10 μM), comparable to Thieno[2,3-b]pyridines modified with prodrug moieties .

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